molecular formula C10H7Cl3O3 B12664087 (R)-2-Chloro-2-oxo-1-phenylethyl dichloroacetate CAS No. 40512-60-5

(R)-2-Chloro-2-oxo-1-phenylethyl dichloroacetate

Cat. No.: B12664087
CAS No.: 40512-60-5
M. Wt: 281.5 g/mol
InChI Key: GSWLFBVUQNAZTE-QMMMGPOBSA-N
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Description

®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate is an organic compound that belongs to the class of dichloroacetates It is characterized by the presence of a phenyl group, a chloro group, and a dichloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate typically involves the reaction of ®-2-chloro-2-oxo-1-phenylethanol with dichloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of ®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and dichloroacetic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

Major Products

    Substitution Reactions: Substituted derivatives with various functional groups.

    Hydrolysis: ®-2-chloro-2-oxo-1-phenylethanol and dichloroacetic acid.

    Reduction: ®-2-chloro-1-phenylethanol.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of ®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which shifts cellular metabolism from glycolysis to oxidative phosphorylation. This metabolic shift can reduce the proliferation of cancer cells by decreasing their glycolytic activity and increasing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Dichloroacetic Acid: A simpler analogue with similar metabolic effects.

    Trichloroacetic Acid: Another halogenated acetic acid with different reactivity and applications.

    Chloroacetic Acid: A less chlorinated analogue with distinct chemical properties.

Uniqueness

®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the phenyl group and the chiral center adds to its complexity and potential for selective interactions with biological targets.

Properties

CAS No.

40512-60-5

Molecular Formula

C10H7Cl3O3

Molecular Weight

281.5 g/mol

IUPAC Name

[(1R)-2-oxo-1-phenylethyl] 2,2,2-trichloroacetate

InChI

InChI=1S/C10H7Cl3O3/c11-10(12,13)9(15)16-8(6-14)7-4-2-1-3-5-7/h1-6,8H/t8-/m0/s1

InChI Key

GSWLFBVUQNAZTE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C=O)OC(=O)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C=O)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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